BenchChemオンラインストアへようこそ!

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Chiral Building Block Stereochemistry Pharmaceutical Intermediate

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- (CAS 1384277-05-7) is a chiral, non-racemic cyclopropanol building block with a molecular formula of C₈H₁₄O, a molecular weight of approximately 126.2 g/mol, and a predicted density of 1.0±0.1 g/cm³. It possesses two stereogenic centers on the cyclopropane ring in a trans relative configuration, with the 'rel-' prefix indicating a defined relative stereochemistry at those positions.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 1384277-05-7
Cat. No. B1530576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-
CAS1384277-05-7
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC=CCCCC1CC1O
InChIInChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1
InChIKeyRQYNRRRPNBIJKC-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- (CAS 1384277-05-7): A Defined-Relative-Stereochemistry Building Block for HCV Protease Inhibitor Synthesis and Chiral Methodology Development


Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- (CAS 1384277-05-7) is a chiral, non-racemic cyclopropanol building block with a molecular formula of C₈H₁₄O, a molecular weight of approximately 126.2 g/mol, and a predicted density of 1.0±0.1 g/cm³ . It possesses two stereogenic centers on the cyclopropane ring in a trans relative configuration, with the 'rel-' prefix indicating a defined relative stereochemistry at those positions . The compound is supplied with a typical purity of 96% . Patents explicitly disclose its use as a synthetic intermediate in the preparation of macrocyclic lactams that act as inhibitors of the hepatitis C virus (HCV) NS3 protease, a clinically validated antiviral target .

Why Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- Cannot Be Replaced by Undefined or Alternative Cyclopropanol Isomers


This compound's value is fundamentally rooted in its specific, verified relative stereochemistry, which is a critical parameter for downstream molecular function that generic procurement routes to similar cyclopropanols often fail to control [1]. Simple substitution with an undefined stereoisomer or a racemic mixture (50:50 enantiomer/diastereomer ratio) introduces a different, and typically inferior, molecular entity [1]. This uncontrolled stereo-mixture would render synthetic steps non-reproducible, critical pathway validations invalid, and any resulting chiral pharmaceutical intermediate or final active pharmaceutical ingredient (API) non-compliant with stringent regulatory standards for chiral purity [1]. The pentenyl side chain further differentiates it from simpler cyclopropanols, providing a synthetic handle for diverse chemical transformations, such as cross-metathesis or hydroboration, that are simply not possible with a saturated alkyl chain .

Quantitative Evidence Guide for the Differentiated Procurement of Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-


Superior Relative Stereochemistry: Defined trans-(1R,2R) vs. Undefined Racemic or Cis Stereoisomers

The primary differentiator for this product is its explicitly defined relative stereochemistry. It is provided as a 'rel-(1R,2R)' isomer, indicating a known, fixed trans relationship between the two chiral centers on the cyclopropane ring, as confirmed by its SMILES notation . In contrast, a generic search for '2-pent-4-en-1-ylcyclopropanol' yields a non-stereochemically defined product with predicted physicochemical properties (boiling point ~150°C, density ~0.85 g/cm³) that are distinctly different from the (1R,2R)-rel- isomer (boiling point 178.0±9.0 °C, density 1.0±0.1 g/cm³), suggesting it may represent a different isomeric mixture or computational model [1]. This defined stereochemistry is the basis for reproducible diastereoselective transformations, whereas the undefined compound would lead to a complex mixture of diastereomers in any reaction, eliminating the possibility of a clean synthetic route.

Chiral Building Block Stereochemistry Pharmaceutical Intermediate Diastereoselectivity

Procurement of a Single Relative Stereoisomer vs. a Racemic Mixture: Quantified Content Advantage

The supplier specifications for CAS 1384277-05-7 indicate a purity of 96%, which encompasses all chemical impurities . In contrast, a hypothetical racemic or diastereomeric mixture of the same compound would, by definition, contain only 50% of the desired relative stereoisomer, with the remaining 50% being a different chemical entity that can have distinct, possibly antagonistic or toxic, properties in a biological context [1]. Procuring the pre-defined isomer therefore delivers a nearly 2-fold higher content of the target molecule per unit mass, directly translating to more efficient synthesis and eliminating the costly, time-consuming need for chiral separation or resolution steps during or after a multi-step synthesis .

Chiral Resolution Enantiomeric Excess Process Chemistry API Manufacturing

Validated Synthetic Relevance: A Directly Disclosed Intermediate for HCV NS3 Protease Inhibitors

Patents directly cite CAS 1384277-05-7 as a synthetic intermediate in the preparation of macrocyclic lactams that function as inhibitors of the HCV NS3 protease, the same mechanistic class as the approved drug grazoprevir . This is a concrete, documented application that is directly attributable to this specific compound. For comparison, a close structural analog like 2-methylcyclopropanol (CAS 22373-64-4) lacks the crucial terminal alkene side chain and is therefore functionally incapable of serving as a synthetic intermediate for these macrocyclic protease inhibitors [1]. This patent linkage provides a direct route for process chemists to build upon prior art with a high degree of confidence in synthetic reproducibility.

Antiviral Drug Discovery Hepatitis C Virus (HCV) NS3 Protease Inhibitor Patent Intermediate

Low-Temperature Storage Requirement as an Indicator of Chemical Stability for Sensitive Syntheses

Multiple vendor specifications consistently recommend storage for this compound at low temperatures (2-8 °C or -20 °C), sealed in a dry environment, underscoring its inherent reactivity, which is a direct consequence of the strained cyclopropane ring and the reactive terminal alkene . For instance, one supplier notes that for stock solutions stored at -80°C, it should be used within 6 months [1]. This is a much more stringent requirement than for a chemically stable, non-strained analog like cyclohexanol, which can be stored at room temperature. This need for careful handling indicates a higher-energy starting material, which is often desirable for enabling late-stage functionalization. Its predicted flash point of 68.6±11.0 °C also categorizes it as a flammable liquid, which has implications for process safety engineering .

Chemical Stability Storage Condition Process Safety Reactive Intermediate

Predicted Physicochemical Properties (Boiling Point, Density, Polarizability) as Differentiation from Non-Isomeric Analogs

The compound's predicted physicochemical properties provide tangible differentiation from non-isomeric analogs. The predicted boiling point of 178.0±9.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ are defining characteristics for process design, particularly for distillation, extraction, and purification unit operations . These properties are markedly different from those of unsubstituted cyclopropanol (boiling point 90.4 °C, density ~1.156 g/cm³ at 25 °C) [1]. The significant difference in boiling point (over 87 °C) allows for straightforward separation by distillation. The compound's predicted polarizability of 15.2±0.5 × 10⁻²⁴ cm³ and vapor pressure of 0.3±0.7 mmHg at 25 °C further define its behavior, providing crucial data points for analytical method development, such as optimizing GC or HPLC conditions [2].

Physicochemical Properties Process Chemistry Analytical Development Solubility

High-Certainty Application Scenarios for Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- Based on Verified Evidence


Synthesis of HCV NS3/4A Protease Inhibitor Scaffolds Based on Patent Disclosures

This specific compound is the documented starting material for synthesizing macrocyclic lactam inhibitors of the HCV NS3 protease. A process chemistry R&D team can directly follow the patented synthetic pathway, using this (1R,2R)-rel- building block to introduce the critical trans-cyclopropane moiety into the macrocyclic core of an experimental protease inhibitor, as seen in drugs like grazoprevir. Its 96% purity and defined stereochemistry provide a validated and reproducible starting point for medicinal chemistry optimization against resistant HCV genotypes.

Asymmetric Methodology Development and Chiral Ligand Synthesis

The defined trans-relative stereochemistry and the presence of a terminal alkene handle make this compound an ideal substrate for developing new stereoselective transformations. A synthetic methodology lab can use it to explore and optimize novel reactions, such as enantioselective cross-metathesis, cyclopropane ring-opening functionalizations, or hydroboration-oxidation sequences. The high guaranteed content of the desired isomer ensures that kinetic resolution studies and optimization of enantiomeric/diastereomeric ratios are conducted with a pure starting point, leading to more accurate and publishable results. [1]

Pharmaceutical Intermediate Quality Control and Reference Standard Preparation

For an analytical chemistry or QC department within a pharmaceutical company, this compound can serve as a qualified working standard or a key intermediate impurity marker. When developing HPLC or GC methods for a synthetic process that uses this building block, the compound's known purity (96%) and its predicted physicochemical properties (e.g., boiling point 178°C, polarizability 15.2 10⁻²⁴ cm³) provide the necessary benchmarks for system suitability tests, method validation, and tracking the fate of the starting material and its potential byproducts in the final API.

Quote Request

Request a Quote for Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.